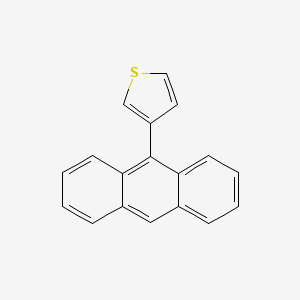
3-Anthracen-9-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anthracen-9-ylthiophene is an organic compound that combines the structural features of anthracene and thiophene. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle. The combination of these two moieties results in a compound with unique electronic and optical properties, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anthracen-9-ylthiophene typically involves the coupling of anthracene and thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the anthracene and thiophene units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Anthracen-9-ylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The anthracene moiety can be reduced to dihydroanthracene derivatives.
Substitution: Both the anthracene and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions often use organolithium or Grignard reagents.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the anthracene ring can produce dihydroanthracene derivatives .
Scientific Research Applications
3-Anthracen-9-ylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 3-Anthracen-9-ylthiophene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, and can modulate their activity. In electronic applications, the compound’s ability to absorb and emit light is crucial for its function in devices like OLEDs .
Comparison with Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 9,10-Diphenylanthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
Comparison: 3-Anthracen-9-ylthiophene stands out due to its unique combination of anthracene and thiophene, which imparts distinct electronic and optical properties. Compared to other anthracene derivatives, it offers enhanced stability and tunable photophysical characteristics, making it particularly valuable in applications requiring precise control over light absorption and emission .
Properties
CAS No. |
1689-08-3 |
|---|---|
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-anthracen-9-ylthiophene |
InChI |
InChI=1S/C18H12S/c1-3-7-16-13(5-1)11-14-6-2-4-8-17(14)18(16)15-9-10-19-12-15/h1-12H |
InChI Key |
YSDIVYCNDQKWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















